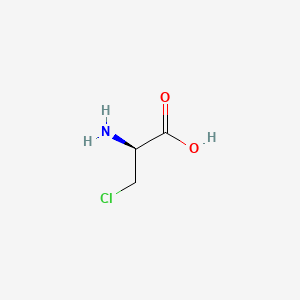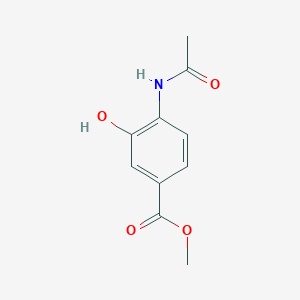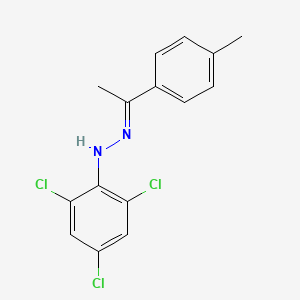
4-methyl-1H-pyrazol-3-ol
Descripción general
Descripción
4-methyl-1H-pyrazol-3-ol is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and are widely used in various fields, including medicinal chemistry, agriculture, and material science .
Mecanismo De Acción
Target of Action
4-Methyl-1H-pyrazol-3-ol, also known as Fomepizole, is an active synthetic alcohol dehydrogenase inhibitor . It primarily targets the enzyme alcohol dehydrogenase, which is responsible for the metabolism of ethylene glycol . In addition, it has been found to inhibit CYP2E1 activity .
Mode of Action
The compound interacts with its targets by blocking the formation of toxic ethylene glycol metabolites . This interaction prevents the formation of these metabolites, which are responsible for severe metabolic acidosis and renal failure . A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the metabolism of ethylene glycol . By inhibiting alcohol dehydrogenase, the compound prevents the conversion of ethylene glycol to toxic metabolites, thereby preventing metabolic acidosis and renal failure .
Result of Action
The primary result of the action of this compound is the prevention of severe metabolic acidosis and renal failure . This is achieved by blocking the formation of toxic ethylene glycol metabolites .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 4-Methyl-1H-Pyrazol-3-ol are largely derived from its pyrazole core. Pyrazole derivatives are known to interact with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the pyrazole derivative and the biomolecule it is interacting with .
Cellular Effects
This compound can have a variety of effects on cells and cellular processes. For example, some pyrazole derivatives have been shown to be cytotoxic to several human cell lines
Molecular Mechanism
Like other pyrazole derivatives, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
The synthesis of 4-methyl-1H-pyrazol-3-ol can be achieved through several routes. One common method involves the condensation of 1,3-diketones with hydrazines. For instance, the reaction of 3-methyl-2,4-pentanedione with hydrazine hydrate under reflux conditions yields this compound . Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield .
Análisis De Reacciones Químicas
4-methyl-1H-pyrazol-3-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrazole-3,5-diones using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert it into 4-methyl-1H-pyrazol-3-amine using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo electrophilic substitution reactions, where the hydroxyl group is replaced by other functional groups like halogens or alkyl groups
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-methyl-1H-pyrazol-3-ol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition, particularly as an alcohol dehydrogenase inhibitor.
Industry: It is employed in the production of agrochemicals and pharmaceuticals.
Comparación Con Compuestos Similares
4-methyl-1H-pyrazol-3-ol can be compared with other pyrazole derivatives such as 3-methyl-1-phenyl-1H-pyrazol-5-ol and 4-methyl-1H-pyrazole. While these compounds share a similar core structure, their substituents and functional groups confer different chemical and biological properties . For instance, 3-methyl-1-phenyl-1H-pyrazol-5-ol has been studied for its anti-inflammatory properties, whereas 4-methyl-1H-pyrazole is primarily known for its use as an alcohol dehydrogenase inhibitor .
Propiedades
IUPAC Name |
4-methyl-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c1-3-2-5-6-4(3)7/h2H,1H3,(H2,5,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWCCQQJFXUKRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNNC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Ethyl 3-[(2-phenylethyl)amino]propanoate](/img/structure/B3133559.png)
![N-[4-(2-Methyl-thiazol-4-yl)-phenyl]-succinamic acid](/img/structure/B3133561.png)







